Org 31318 is derived from modifications of endogenous peptides, specifically endorphins, which are known for their role in pain relief and mood regulation. The classification of Org 31318 as a peptide derivative places it within a broader category of compounds that exhibit biological activity through receptor interactions. This classification is significant for understanding its mechanism of action and potential therapeutic uses.
The synthesis of Org 31318 involves a multi-step process that typically includes the following stages:
These steps are crucial for producing a compound that meets the necessary purity and potency standards required for biological testing.
The molecular structure of Org 31318 can be described using standard chemical notation. It consists of a specific arrangement of amino acids that are linked by peptide bonds. The precise three-dimensional conformation plays a vital role in its interaction with biological targets.
Understanding the molecular structure is essential for predicting the compound's behavior in biological systems.
Org 31318 participates in various chemical reactions, primarily involving:
These reactions highlight both the therapeutic potential and limitations associated with Org 31318's use in clinical settings.
The mechanism of action of Org 31318 primarily involves:
This mechanism underscores its potential utility in pain management therapies.
The physical properties of Org 31318 include:
Chemical properties include:
These properties are essential for determining appropriate storage conditions and formulation strategies.
Org 31318 has several notable applications in scientific research:
The development of synthetic pathways for bicyclic peptide derivatives represents a convergence of enzymology and organic chemistry. Early efforts (pre-2000) relied on solid-phase peptide synthesis (SPPS) to generate linear precursors, followed by solution-phase cyclization. This approach faced limitations in stereochemical control and macrocycle formation efficiency. The 2000s saw the integration of non-ribosomal peptide synthetase (NRPS) principles into synthetic design, inspired by natural systems like cyclosporine A biosynthesis [2] [8]. Key milestones include:
Table 1: Evolution of Bicyclic Peptide Synthesis
Time Period | Synthetic Strategy | Key Innovation | Representative Compound |
---|---|---|---|
Pre-2000 | Linear SPPS + solution-phase cyclization | Protecting group optimization | Cyclosporine A |
2000–2010 | TE domain-mediated cyclization | Biocatalytic macrocyclization | Vancomycin analogs |
2010–2020 | Hybrid SPPS/NRPS expression | Non-proteinogenic amino acid incorporation | Bleomycin derivatives |
2020–Present | Chromosomal tagging + affinity purification | Single-step NRPS complex isolation | Pyoverdine-inspired peptides |
Org 31318 exemplifies the application of modified NRPS assembly lines for constrained peptide design. Its synthesis leverages three innovations:
These advances demonstrated NRPS systems could be redesigned for abiotic bicyclic architectures, expanding the structural diversity beyond natural products like β-lactams or vancomycin.
Org 31318 belongs to a class of bicyclic α-endorphin derivatives characterized by fused ring systems that stabilize bioactive conformations. Key structural comparisons:
Org 31318: Features dual macrocyclization between residues 3–7 (via Cys-Cys disulfide) and 5–12 (via amide bond), creating orthogonal ring systems that rigidify the opioid-binding motif (Tyr-Gly-Gly-Phe) [5] [7].
Pharmacophore Positioning:Molecular dynamics simulations reveal Org 31318’s bicyclic scaffold positions key pharmacophores (e.g., Tyr1 phenolic OH, Phe4 aromatic ring) within 3.2 Å of μ-opioid receptor (MOR) contact points, mirroring β-endorphin’s binding mode but with 10-fold higher conformational stability [5].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: